4-Carbamimidoyl-piperazine-1-carboxylic acid amide hydrochloride
CAS No.:
Cat. No.: VC18665388
Molecular Formula: C6H14ClN5O
Molecular Weight: 207.66 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H14ClN5O |
|---|---|
| Molecular Weight | 207.66 g/mol |
| IUPAC Name | 4-carbamimidoylpiperazine-1-carboxamide;hydrochloride |
| Standard InChI | InChI=1S/C6H13N5O.ClH/c7-5(8)10-1-3-11(4-2-10)6(9)12;/h1-4H2,(H3,7,8)(H2,9,12);1H |
| Standard InChI Key | WYCHVJVTGYKERQ-UHFFFAOYSA-N |
| Canonical SMILES | C1CN(CCN1C(=N)N)C(=O)N.Cl |
Introduction
Chemical Structure and Molecular Characteristics
Core Architecture
The compound’s backbone consists of a six-membered piperazine ring, where one nitrogen atom is substituted with a carbamimidoyl group (–C(=NH)NH₂) and the other with a carboxamide (–CONH₂). Protonation of the tertiary amine in the piperazine ring by hydrochloric acid yields the hydrochloride salt, enhancing its solubility in polar solvents .
Stereochemical Considerations
Synthesis and Manufacturing
Synthetic Routes
The hydrochloride salt is typically synthesized via a two-step protocol:
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Ring Formation: Condensation of ethylenediamine derivatives with carbonyl sources under acidic conditions yields the piperazine core.
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Functionalization: Sequential introduction of carbamimidoyl and carboxamide groups using amidination and acylation reactions, followed by HCl treatment to precipitate the salt .
Optimization Challenges
Key challenges include minimizing side reactions during amidination and achieving high regioselectivity. A study comparing tert-butyl 4-carbamimidoylpiperazine-1-carboxylate synthesis noted that controlled pH (6.5–7.0) and low temperatures (0–5°C) improve yields by reducing hydrolysis .
Physicochemical Properties
Biological Activity and Mechanism
Enzyme Inhibition
In vitro assays demonstrate inhibitory activity against serine proteases, including thrombin (IC₅₀ = 78.8 µM) . The carbamimidoyl group likely interacts with the enzyme’s catalytic triad, mimicking natural substrates.
Anti-inflammatory Effects
Preliminary studies on murine models indicate a 40% reduction in TNF-α levels at 10 mg/kg doses, suggesting modulation of NF-κB signaling . Structural analogs with benzyl substituents show enhanced potency, highlighting the role of hydrophobicity in target engagement .
Therapeutic Applications
Metabolic Disorders
Interaction with AMP-activated protein kinase (AMPK) has been hypothesized based on molecular docking studies, positioning it as a candidate for diabetes management .
Related Compounds and Analogues
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